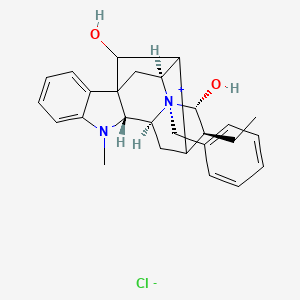
Ajmalinium, N(sup 4)-benzyl-, chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ajmalinium, N(sup 4)-benzyl-, chloride typically involves the benzylation of ajmaline. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process generally involves the use of benzyl chloride as the benzylating agent and a suitable solvent such as dichloromethane or toluene. The reaction is catalyzed by a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions
Ajmalinium, N(sup 4)-benzyl-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted products.
科学的研究の応用
Ajmalinium, N(sup 4)-benzyl-, chloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: this compound is investigated for its potential therapeutic properties, including its use as an antiarrhythmic agent.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of Ajmalinium, N(sup 4)-benzyl-, chloride involves its interaction with specific molecular targets in the body. The compound is known to interact with ion channels and receptors, modulating their activity and affecting cellular signaling pathways. This can lead to various physiological effects, such as the regulation of heart rhythm and the modulation of neurotransmitter release.
類似化合物との比較
Ajmalinium, N(sup 4)-benzyl-, chloride can be compared with other similar compounds, such as:
Ajmaline: The parent compound from which this compound is derived. Ajmaline is also an alkaloid with antiarrhythmic properties.
Reserpine: Another alkaloid derived from Rauwolfia serpentina, known for its antihypertensive and antipsychotic effects.
Yohimbine: An alkaloid with stimulant and aphrodisiac properties, derived from the bark of the Yohimbe tree.
This compound is unique due to its specific benzylation, which imparts distinct chemical and biological properties compared to its parent compound and other related alkaloids.
特性
CAS番号 |
168610-89-7 |
|---|---|
分子式 |
C27H33ClN2O2 |
分子量 |
453.0 g/mol |
IUPAC名 |
(9R,10S,13S,14R,15R,16S)-15-benzyl-13-ethyl-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;chloride |
InChI |
InChI=1S/C27H33N2O2.ClH/c1-3-17-18-13-21-24-27(19-11-7-8-12-20(19)28(24)2)14-22(23(18)25(27)30)29(21,26(17)31)15-16-9-5-4-6-10-16;/h4-12,17-18,21-26,30-31H,3,13-15H2,1-2H3;1H/q+1;/p-1/t17-,18?,21-,22-,23?,24-,25?,26+,27?,29-;/m0./s1 |
InChIキー |
JHCLKYKERNMDFQ-IOSLNQHJSA-M |
異性体SMILES |
CC[C@@H]1[C@H]([N@+]2([C@H]3CC1C4[C@@H]2CC5([C@H]3N(C6=CC=CC=C65)C)C4O)CC7=CC=CC=C7)O.[Cl-] |
正規SMILES |
CCC1C2CC3C4C5(CC(C2C5O)[N+]3(C1O)CC6=CC=CC=C6)C7=CC=CC=C7N4C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


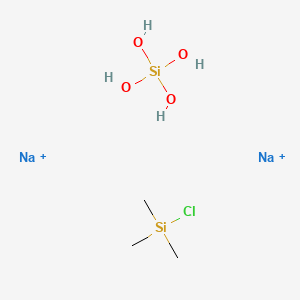
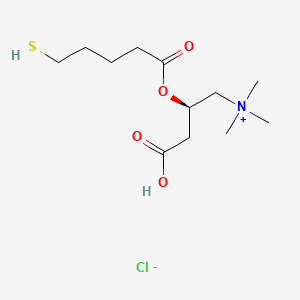
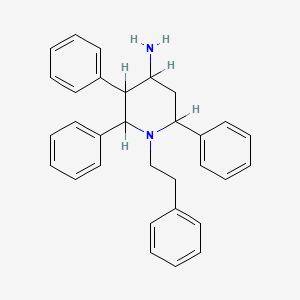
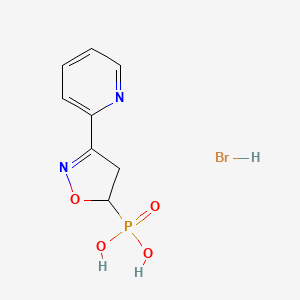

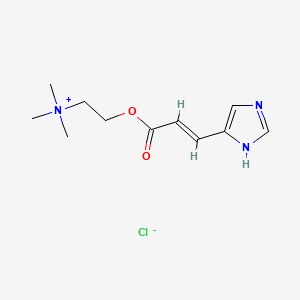

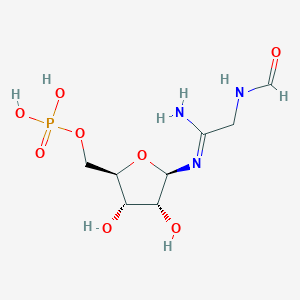


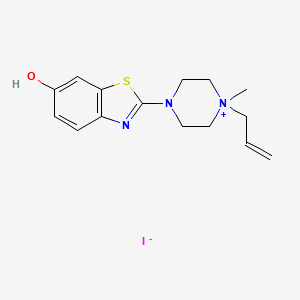


![1-(tert-butylamino)-3-[2-(1-imidazol-1-ylethenyl)-6-methylphenoxy]propan-2-ol;oxalic acid](/img/structure/B12757154.png)
